molecular formula C29H29N3O5 B11082695 2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone

2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone

Cat. No.: B11082695
M. Wt: 499.6 g/mol
InChI Key: HRDGLMONWUZRSQ-UHFFFAOYSA-N
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Description

2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone is a complex organic compound that features a unique combination of adamantyl, piperazino, and anthraquinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone typically involves multiple steps, starting with the preparation of the adamantyl and piperazino intermediates. The adamantyl group can be introduced through the alkylation of adamantane, while the piperazino group is often synthesized via the reaction of piperazine with suitable electrophiles. The final coupling with the anthraquinone moiety is achieved through a series of condensation and nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The quinone moiety can be reduced to a hydroquinone.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroquinones, and substituted piperazines .

Scientific Research Applications

2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cellular membranes. The piperazino group can interact with various receptors and enzymes, while the anthraquinone moiety is known for its redox activity, which can induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties.

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

2-[4-(1-adamantyl)piperazine-1-carbonyl]-1-nitroanthracene-9,10-dione

InChI

InChI=1S/C29H29N3O5/c33-26-20-3-1-2-4-21(20)27(34)24-22(26)5-6-23(25(24)32(36)37)28(35)30-7-9-31(10-8-30)29-14-17-11-18(15-29)13-19(12-17)16-29/h1-6,17-19H,7-16H2

InChI Key

HRDGLMONWUZRSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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